3-(2-Piperidinyl)-2-naphthol hydrochloride
Description
Historical Context of Aminoalkylnaphthols and Related Scaffolds in Chemical Research
The story of aminoalkylnaphthols is rooted in the early 20th century with the discovery of the Betti reaction. In 1900, the Italian chemist Mario Betti reported the synthesis of aminobenzylnaphthols through a one-pot, three-component reaction of 2-naphthol (B1666908), an aldehyde, and an amine. wikipedia.org This reaction, a special case of the more general Mannich reaction, provided a straightforward method for creating a C-C bond and introducing an aminoalkyl group onto the naphthol scaffold. wikipedia.orgnih.gov These products, now known as Betti bases, became valuable building blocks in organic synthesis. nih.gov Early research focused on their preparation and the resolution of their stereoisomers. wikipedia.org Over the decades, the scope of the Betti reaction has been expanded to include a wide variety of aldehydes and amines, including cyclic amines like piperidine (B6355638), leading to a diverse library of aminoalkylnaphthol derivatives. nih.govrsc.org
Significance of Naphthol and Piperidine Moieties in Chemical Synthesis and Functional Materials
The naphthol and piperidine moieties each bring unique and valuable properties to a hybrid molecule, making their combination a compelling strategy in chemical design.
Naphthol: As a fused aromatic di-ring system with a hydroxyl group, 2-naphthol is a versatile precursor in organic synthesis. rhhz.net Its electron-rich aromatic nature makes it an excellent nucleophile, readily participating in electrophilic substitution reactions. rsc.orgrhhz.net The hydroxyl group can be easily modified, and its position on the naphthalene (B1677914) ring influences the regioselectivity of reactions. rhhz.net Naphthol derivatives are known for their fluorescence, making them useful in the development of sensors and imaging agents. rsc.org Furthermore, the rigid and planar structure of the naphthalene core has been exploited in the design of functional materials, including polymers and liquid crystals. Conjugates of naphthalene have been shown to produce molecular hydrogelators. strath.ac.uk
Piperidine: The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in natural products and pharmaceuticals. scirp.orgnih.gov Its saturated, non-planar structure can adopt various chair and boat conformations, which can be crucial for biological activity and stereoselective synthesis. strath.ac.uknih.gov The nitrogen atom in the piperidine ring can act as a base, a nucleophile, or a ligand for metal catalysts. nih.gov The versatility of the piperidine ring allows for the introduction of a wide range of substituents, enabling fine-tuning of a molecule's properties. Piperidine derivatives have found applications in numerous areas, including as catalysts, corrosion inhibitors, and in the synthesis of dyes and pigments. ijnrd.org
The combination of these two moieties in a single molecule, such as 3-(2-Piperidinyl)-2-naphthol hydrochloride, results in a scaffold with potential for a wide array of applications, leveraging the aromatic and fluorescent properties of the naphthol unit with the conformational flexibility and chemical reactivity of the piperidine ring.
Contemporary Research Trajectories for Hydroxylated Naphthyl-Piperidinyl Conjugates
Current research into hydroxylated naphthyl-piperidinyl conjugates is exploring several exciting avenues, driven by the quest for new catalysts, functional materials, and biologically active molecules. One key area of focus is the development of chiral ligands for asymmetric catalysis. The inherent chirality of many naphthyl-piperidine compounds, arising from the stereocenter at the point of attachment, makes them attractive candidates for inducing enantioselectivity in chemical reactions.
Another significant research direction is the design of novel functional materials. The introduction of piperidine and other heterocyclic moieties onto the naphthoquinone skeleton has been shown to produce compounds with interesting photophysical properties, including fluorescence in both solution and the solid state. ijnrd.org These materials have potential applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.
Furthermore, researchers are investigating the biological activities of these conjugates. The piperidine moiety is a well-known pharmacophore, and its combination with the naphthol scaffold has led to the discovery of compounds with a range of biological effects. For instance, bridged piperidine analogues of a naphthalene-based antagonist have been synthesized to probe receptor affinity and hydrophobicity, highlighting the potential of these structures in drug discovery. nih.gov
Scope and Objectives of Research on this compound
The specific compound, this compound, represents a less common isomer compared to the more frequently studied 1-substituted aminoalkylnaphthols. Research into this particular molecule would aim to elucidate its fundamental chemical and physical properties. A primary objective would be the development of a regioselective synthesis to access the 3-substituted product specifically.
Further research would likely involve detailed structural characterization using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry to confirm its connectivity and stereochemistry. Investigations into its photophysical properties, such as its absorption and emission spectra, would be valuable for assessing its potential in materials science applications.
Given the prevalence of biological activity in related compounds, another key objective would be to screen this compound for various biological activities. This could involve assays for antimicrobial, anticancer, or enzyme inhibitory effects. The hydrochloride salt form suggests that the compound has been prepared for potential biological evaluation, as this form often improves water solubility and stability.
A significant challenge in the study of this specific compound is the limited availability of published research. Commercial suppliers offer it for early discovery research, indicating that its properties are not yet fully characterized and that there is an opportunity for new scientific inquiry. eurekaselect.com
Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H18ClNO |
|---|---|
Molecular Weight |
263.76 g/mol |
IUPAC Name |
3-piperidin-2-ylnaphthalen-2-ol;hydrochloride |
InChI |
InChI=1S/C15H17NO.ClH/c17-15-10-12-6-2-1-5-11(12)9-13(15)14-7-3-4-8-16-14;/h1-2,5-6,9-10,14,16-17H,3-4,7-8H2;1H |
InChI Key |
CYLROYQCKHAWKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC3=CC=CC=C3C=C2O.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 2 Piperidinyl 2 Naphthol Hydrochloride and Analogues
Multi-component Reaction Strategies for Aminoalkylnaphthols
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. The synthesis of aminoalkylnaphthols, including the Betti base, frequently employs MCRs, most notably the Mannich reaction. This approach is valued for its atom economy and the ability to generate molecular complexity in a single synthetic operation.
Mannich-Type Condensations Involving 2-Naphthol (B1666908) and Piperidine (B6355638)
The Mannich reaction is a cornerstone in the synthesis of aminoalkylnaphthols. oarjbp.com This reaction typically involves the condensation of an active hydrogen-containing compound, an aldehyde, and a primary or secondary amine. In the context of 3-(2-Piperidinyl)-2-naphthol synthesis, 2-naphthol provides the active hydrogen, an aldehyde (such as formaldehyde or an aromatic aldehyde) acts as the electrophile, and piperidine serves as the amine component. acs.orgsciencemadness.org The reaction proceeds through the formation of an iminium ion from the aldehyde and piperidine, which is then attacked by the electron-rich 2-naphthol at the ortho position to the hydroxyl group, yielding the desired aminoalkylnaphthol. researchgate.net This one-pot synthesis is a direct and efficient method for creating the core structure of these compounds. tandfonline.com
The reaction of 2-naphthol, an aromatic aldehyde, and a secondary amine like piperidine can be facilitated under various conditions to yield the corresponding Betti base. rsc.org For instance, the condensation of 2-naphthol, benzaldehyde, and piperidine can be carried out to produce 1-(phenyl(piperidin-1-yl)methyl)naphthalen-2-ol.
Catalytic Approaches in Mannich Reactions: Organocatalysis and Metal Catalysis
To enhance the efficiency and selectivity of Mannich reactions for aminoalkylnaphthol synthesis, various catalytic systems have been developed. These can be broadly categorized into organocatalysis and metal catalysis.
Organocatalysis: Chiral organocatalysts, such as L-proline, have been effectively used to catalyze the three-component Mannich reaction of 2-naphthol, aromatic aldehydes, and piperidine, yielding Betti bases with high efficiency under solvent-free conditions. rsc.org The use of organocatalysts is advantageous as it often avoids the use of toxic and expensive metals.
Metal Catalysis: A wide array of metal-based catalysts have been employed to promote the synthesis of aminoalkylnaphthols. These include Lewis acids like zinc chloride, which can catalyze the reaction under microwave irradiation. asianpubs.org Nanoparticle catalysts, such as those based on iron oxide, zinc oxide, and copper oxide, have also been shown to be effective, particularly in solvent-free conditions. iau.ir Magnetic nanoparticles supporting an acidic ionic liquid have been utilized as a highly efficient and reusable catalyst for the one-pot, three-component synthesis of 1-amidoalkyl-2-naphthols. mdpi.com Furthermore, nanocrystalline MgO and nano-Ni-4MSP2 have been reported as competent catalysts for modified Mannich-type reactions. tandfonline.com Bismuth(III) chloride has also been demonstrated as an efficient catalyst for the reaction of naphthols, 2-bromobenzaldehydes, and cyclic secondary amines. rsc.org
Table 1: Catalytic Approaches in Mannich Reactions for Aminoalkylnaphthol Synthesis
| Catalyst Type | Specific Catalyst Example | Reaction Conditions | Key Advantages |
|---|---|---|---|
| Organocatalyst | L-proline | Solvent-free, 70 °C | High efficiency, metal-free |
| Lewis Acid | Anhydrous Zinc Chloride | Microwave irradiation | Rapid, cost-effective |
| Nanoparticles | Fe3O4, ZnO, CuO | Solvent-free | Recyclable, eco-friendly |
| Supported Catalyst | Acidic Ionic Liquid on Magnetic Nanoparticles | Solvent-free, 90 °C | High yields, easy catalyst recovery |
| Metal Salt | Bismuth(III) Chloride | Solvent-free, 80 °C | Short reaction times |
Solvent-Free and Microwave-Assisted Synthesis Protocols
In line with the principles of green chemistry, solvent-free and microwave-assisted synthetic methods have gained prominence in the synthesis of aminoalkylnaphthols.
Solvent-Free Synthesis: Conducting Mannich reactions without a solvent offers several benefits, including reduced environmental impact, lower costs, and often, simplified work-up procedures. Many of the catalytic systems mentioned, such as L-proline and various nanoparticle catalysts, have been successfully employed under solvent-free conditions. rsc.orgacs.orgacs.org For instance, a mixture of 2-naphthol, an aldehyde, and an amine can be heated directly with a catalyst to produce the desired product in high yield. iau.irmdpi.com
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the rate of Mannich reactions for the synthesis of aminoalkylnaphthols. nih.govelement-msc.ru This technique can lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. asianpubs.orgcore.ac.uk The combination of microwave assistance with solvent-free conditions represents a particularly efficient and environmentally benign approach. For example, the synthesis of 1-amidoalkyl-2-naphthols has been achieved in minutes under microwave irradiation using catalysts like anhydrous zinc chloride or on acidic alumina. rsc.orgasianpubs.org
Table 2: Comparison of Conventional and Modern Synthetic Protocols
| Protocol | Typical Reaction Time | Use of Solvent | Energy Consumption | Yield |
|---|---|---|---|---|
| Conventional Heating | Hours to days | Often required | High | Moderate to high |
| Solvent-Free | Hours | None | Lower | High |
| Microwave-Assisted | Minutes | Optional | Low | High to excellent |
| Microwave-Assisted, Solvent-Free | Minutes | None | Very low | High to excellent |
Cyclization and Annulation Techniques for Piperidine Ring Incorporation
Beyond the direct use of piperidine in Mannich reactions, alternative strategies involve the construction of the piperidine ring as a key step in the synthesis of more complex analogues. These methods often rely on intramolecular cyclization pathways.
Intramolecular Cyclization Pathways to Substituted Piperidines
The formation of the piperidine ring can be achieved through the intramolecular cyclization of a suitably functionalized linear precursor. nih.gov This approach allows for greater control over the substitution pattern of the resulting piperidine ring. The key is to design a substrate that contains both a nitrogen source (often an amine) and a reactive site that can undergo a ring-closing reaction. nih.gov
Transition metal catalysts are powerful tools for facilitating intramolecular cyclization reactions to form piperidines. nih.gov Various metals, including palladium, rhodium, and copper, have been shown to catalyze C-N and C-C bond formations that lead to the piperidine ring system. For example, cobalt(II) complexes have been used as catalysts for the radical intramolecular cyclization of linear amino-aldehydes to produce piperidines in good yields. nih.gov These reactions can proceed through different mechanisms, including hydroamination, reductive amination, and radical cyclization. nih.govnih.gov Metal-catalyzed approaches often offer high levels of stereo- and regioselectivity, which is crucial for the synthesis of complex, biologically active molecules. nih.gov
Electrophilic Cyclization Strategies
Electrophilic cyclization represents a powerful strategy for the formation of the piperidine ring. nih.gov This approach is a primary method for intramolecular ring closure, where a substrate containing a nitrogen source and an active site undergoes cyclization initiated by an electrophile. nih.gov In the context of piperidine-naphthol synthesis, this can involve the cyclization of a suitably functionalized precursor that already contains the naphthyl group.
A common pathway involves the use of arene-containing propargylic alcohols which can undergo a 6-endo-dig electrophilic cyclization to form the naphthalene (B1677914) system. nih.gov While this specific method builds the naphthol ring, similar principles can be applied where an unsaturated amine precursor attached to a naphthalene core is cyclized to form the piperidine ring. The reaction is typically initiated by an electrophile such as iodine monochloride (ICl), iodine (I2), or bromine (Br2), and proceeds under mild conditions. nih.gov For instance, the general procedure involves reacting the substrate with the electrophile and a base like sodium bicarbonate in a solvent such as acetonitrile at room temperature. nih.gov The versatility of this method allows for the accommodation of various functional groups, making it a valuable tool in the synthesis of complex heterocyclic systems. nih.gov
Intermolecular Annulation and Reductive Amination Methods
Intermolecular strategies provide alternative routes to the piperidine-naphthol framework by constructing the piperidine ring from separate molecular components.
Intermolecular Annulation: This method involves the formation of a ring from two different molecules. For example, [3+3] cycloaddition has been effectively used for synthesizing heterocyclic compounds. mdpi.com In one such approach, a regioselective [3+3] annulation of enones with α-substituted cinnamic acids can be employed to build a six-membered ring. mdpi.com The mechanism proceeds through an intermolecular Michael addition, followed by decarboxylation and subsequent cyclization to form the piperidine scaffold.
Reductive Amination: Reductive amination is a cornerstone of amine synthesis and is widely applied to the formation of piperidine rings. beilstein-journals.org This method typically involves the reaction of a precursor containing a carbonyl group (aldehyde or ketone) with an amine, which forms an imine or enamine intermediate. This intermediate is then reduced in situ to the corresponding amine. For the synthesis of a 3-(2-Piperidinyl)-2-naphthol system, this could involve an intramolecular reductive amination of a δ-amino ketone or a related precursor. An intramolecular reductive hydroamination/cyclization cascade of alkynes provides a sophisticated example, where an acid-mediated functionalization of the alkyne leads to an enamine, which generates an iminium ion that is subsequently reduced to form the piperidine ring. nih.gov
| Method | Precursors | Key Intermediate | Reducing Agent/Catalyst | Ref. |
| Intramolecular Reductive Amination | δ-Amino Ketone/Aldehyde | Iminium ion | Sodium borohydride, Sodium triacetoxyborohydride | beilstein-journals.org |
| Reductive Hydroamination/Cyclization | Alkyne with amine group | Enamine/Iminium ion | Acid-mediated, then reduction | nih.gov |
| Iridium-Catalyzed Reductive Amination | Diol and Amine | Hydroxyamine/Imine | Iridium(III) catalyst | nih.gov |
A summary of various reductive amination strategies for piperidine synthesis.
A notable advancement is the iridium(III)-catalyzed process that involves sequential cascades of hydroxyl oxidation, amination, and imine reduction via hydrogen transfer. nih.gov This allows for the formation of two new C-N bonds in a stereoselective manner, providing a route to highly substituted piperidines. nih.gov
Nucleophilic Substitution Reactions for Naphthyl-Piperidine Linkages
Nucleophilic substitution reactions are fundamental in creating linkages between aromatic and heterocyclic systems. In the synthesis of naphthyl-piperidine compounds, these reactions typically involve the piperidine moiety acting as a nucleophile that attacks an electrophilic site on the naphthalene ring system, or vice-versa. nih.govrsc.org When the naphthalene ring is activated with electron-withdrawing groups, it becomes susceptible to Nucleophilic Aromatic Substitution (SNAr). nih.govyoutube.com In these reactions, piperidine attacks the electron-deficient aromatic carbon, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of a leaving group to yield the substituted product. youtube.com
Williamson Synthesis Variants for Naphthyloxy Derivatives
While the primary target compound features a direct C-C bond, the synthesis of closely related analogues with an ether linkage (naphthyloxy derivatives) is of significant interest. The Williamson ether synthesis is the classic and most versatile method for preparing such compounds. wikipedia.orgbyjus.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion, proceeding via an SN2 mechanism. wikipedia.orgijstr.org
In this context, the synthesis of naphthyloxy derivatives involves the deprotonation of a naphthol (α- or β-naphthol) with a base to form a nucleophilic naphthoxide ion. This ion then displaces a halide from an N-substituted piperidine that contains a suitable alkyl halide functional group (e.g., 1-(2-chloroethyl)piperidine hydrochloride). ijstr.org The use of a mild and economical catalyst like potassium carbonate in a one-pot synthesis makes this an efficient and attractive method. ijstr.org
| Naphthol Reactant | Piperidine Reactant | Catalyst | Product Series | Ref. |
| α-Naphthol | 1-(2-chloroethyl)piperidine hydrochloride | K2CO3 | 1-[2-(Naphthalen-1-yloxy)-ethyl]piperidine | ijstr.org |
| β-Naphthol | 1-(2-chloroethyl)piperidine hydrochloride | K2CO3 | 1-[2-(Naphthalen-2-yloxy)-ethyl]piperidine | ijstr.org |
Examples of Williamson synthesis for preparing naphthyloxy-piperidine derivatives.
Mechanism-Focused Investigations of SN2 Pathways
The Williamson ether synthesis is a quintessential example of a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgbyjus.com The mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com
Key characteristics of the SN2 pathway in this synthesis include:
Backside Attack: The alkoxide nucleophile (naphthoxide) attacks the carbon atom bearing the leaving group from the side opposite to the leaving group. masterorganicchemistry.com This leads to an inversion of stereochemistry if the carbon is a chiral center.
Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.
Substrate Steric Hindrance: The reaction is highly sensitive to steric hindrance at the electrophilic carbon. It works best for methyl and primary alkyl halides. masterorganicchemistry.com Secondary alkyl halides may yield a mixture of substitution and elimination products, while tertiary alkyl halides predominantly undergo elimination. wikipedia.orgmasterorganicchemistry.com
The choice of solvent is also critical; polar aprotic solvents like acetonitrile or N,N-dimethylformamide are commonly used as they can solvate the cation of the alkoxide without strongly solvating the nucleophilic anion, thus increasing its reactivity. wikipedia.org
Chiral Synthesis and Enantiomeric Resolution Techniques
The presence of a stereocenter in 3-(2-Piperidinyl)-2-naphthol necessitates the use of chiral synthesis or resolution techniques to obtain enantiomerically pure forms. These methods are crucial as the biological activity of chiral molecules often resides in a single enantiomer.
Diastereoselective Synthesis of Piperidine-Naphthol Conjugates
Diastereoselective synthesis is a powerful strategy to control the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer. This is often achieved by using chiral starting materials, reagents, or catalysts.
A highly relevant approach is the stereoselective synthesis of aminoalkylnaphthols, known as Betti bases, which are structurally analogous to the target compound. rsc.org This can be accomplished through a modified Mannich-type reaction. For example, a mixture of 2-naphthol, a chiral amine, and an aldehyde can be heated under solvent-free conditions to produce chiral secondary aminoalkylnaphthols. rsc.org The inherent chirality of the amine directs the stereochemical course of the reaction, leading to a diastereomerically enriched product.
Another effective strategy is the diastereoselective reductive cyclization of amino acetals. nih.gov In this method, a diastereoselective Mannich reaction is first used to create an acyclic precursor with the desired stereochemistry. This stereochemistry is then retained during a subsequent reductive cyclization step to form the piperidine ring, thereby establishing the final stereocenters in a controlled manner. nih.gov Furthermore, palladium-catalyzed cyclizations, such as diastereoselective aminopalladation, have been successfully employed to construct stereodefined 2,6-disubstituted piperidine rings, which is a key structural motif in many natural products. researchgate.net
| Method | Key Principle | Example Application | Ref. |
| Betti Base Synthesis | Use of a chiral amine in a three-component Mannich reaction. | Reaction of 2-naphthol, (R)-amines, and aldehydes. | rsc.org |
| Reductive Cyclization | Stereochemistry set in an initial Mannich reaction is retained during cyclization. | Diastereoselective reductive cyclization of amino acetals. | nih.gov |
| Aminopalladation | Palladium-catalyzed cyclization to form the piperidine ring with high stereocontrol. | Synthesis of (-)-isosolenopsin. | researchgate.net |
Summary of Diastereoselective Methods for Piperidine-Naphthol Conjugates and Analogues.
Resolution of Racemic Piperidinyl-Naphthol Intermediates
The synthesis of piperidinyl-naphthol compounds from achiral starting materials typically results in a racemic mixture, which is a 50:50 mixture of two enantiomers. libretexts.org Since enantiomers possess identical physical properties like melting points and solubility, their separation, a process known as resolution, presents a significant challenge. libretexts.org The primary strategy to overcome this is to convert the pair of enantiomers into a mixture of diastereomers, which have distinct physical properties and can therefore be separated. libretexts.org
A common and well-established method for resolving racemic bases, such as piperidinyl-naphthol intermediates, is through the formation of diastereomeric salts using an enantiomerically pure chiral acid. libretexts.org This reaction creates two different diastereomeric salts, for instance, an (R)-base reacting with an (S)-acid to form an (R,S)-salt, and an (S)-base reacting with the same (S)-acid to form an (S,S)-salt. These diastereomeric salts can then be separated based on differences in their physical properties, most commonly through fractional crystallization.
For aminonaphthol compounds, which are structurally analogous to 3-(2-Piperidinyl)-2-naphthol, chiral acids are effective resolving agents. For example, the resolution of 1-(α-pyrrolidinylbenzyl)-2-naphthol has been successfully achieved using L-(+)-tartaric acid. researchgate.net This process involves reacting the racemic aminonaphthol with the chiral acid to form diastereomeric salts, which can then be separated. After separation, the individual diastereomers are treated with a base to neutralize the chiral acid, yielding the resolved, enantiomerically pure aminonaphthol. The resolving agent can often be recovered and reused.
Commonly employed chiral acids for the resolution of racemic bases are listed in the table below. The choice of resolving agent is critical and depends on the specific properties of the racemic mixture and the resulting diastereomeric salts, particularly their crystallization characteristics.
Table 1: Common Chiral Resolving Acids for Racemic Bases
| Resolving Agent | Chemical Class |
|---|---|
| (+)-Tartaric acid | Dicarboxylic acid |
| (-)-Malic acid | Dicarboxylic acid |
| (-)-Mandelic acid | α-Hydroxy carboxylic acid |
This table is generated based on information from chemical literature. libretexts.org
Application of Chiral Auxiliaries and Catalysts in Stereocontrol
An alternative and often more efficient approach to obtaining enantiomerically pure compounds is through asymmetric synthesis, which avoids the formation of a racemic mixture altogether. This is frequently accomplished by using chiral auxiliaries or chiral catalysts to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate molecule. wikipedia.orgsigmaaldrich.com The inherent chirality of the auxiliary directs the reaction to proceed with a high degree of stereoselectivity, favoring the formation of one stereoisomer over the other. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy has been widely applied in various chemical transformations, including alkylation reactions, aldol (B89426) reactions, and Diels-Alder reactions. wikipedia.orgsfu.ca
Several classes of compounds have been developed as effective chiral auxiliaries. Oxazolidinones, popularized by David Evans, are a prominent example. wikipedia.org When an acid chloride substrate reacts with an oxazolidinone, it forms an imide. The stereogenic centers on the oxazolidinone ring then effectively shield one face of the enolate, directing incoming electrophiles to the opposite face and thereby controlling the stereochemistry of the product. wikipedia.org Another widely used auxiliary is camphorsultam, which has proven to be highly effective in controlling the stereochemistry of reactions such as Michael additions and Claisen rearrangements. wikipedia.org
The use of chiral catalysts is another powerful method for achieving stereocontrol. Unlike a chiral auxiliary, a catalyst is not covalently bonded to the substrate but influences the reaction's stereochemical pathway from the transition state. Chiral ligands are often used to modify metal catalysts, creating a chiral environment that favors the formation of one enantiomer. For instance, chiral Schiff base ligands can be complexed with metals like chromium(III) to catalyze reactions such as the hetero-Diels-Alder reaction with good yield and enantioselectivity. sfu.ca Similarly, chiral phosphine ligands like DUPHOS and Tol-BINAP are used in rhodium-catalyzed reactions for the kinetic resolution of racemic mixtures, where one enantiomer reacts much faster than the other. bath.ac.uk
Table 2: Examples of Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application(s) | Reference Compound Class |
|---|---|---|
| Oxazolidinones | Aldol reactions, Alkylation reactions | N-Acyl Imides |
| Camphorsultam | Michael additions, Claisen rearrangements | N-Acyl Sultams |
| Pseudoephedrine | Asymmetric alkylation | Amides |
This table is generated based on information from chemical literature. wikipedia.orgsigmaaldrich.com
Spectroscopic Characterization and Structural Elucidation Studies
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and FT-Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule.
The FT-IR spectrum of 3-(2-Piperidinyl)-2-naphthol hydrochloride is expected to exhibit characteristic absorption bands corresponding to the vibrations of its naphthol and piperidine (B6355638) components. The hydrochloride form will influence the vibrational frequencies, particularly those associated with the amine group.
Key expected FT-IR vibrational bands include:
O-H Stretching: A broad band is anticipated in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group of the naphthol moiety. This broadening is a result of intermolecular hydrogen bonding.
N-H Stretching: In the hydrochloride salt, the piperidine nitrogen will be protonated (NH₂⁺). This will give rise to characteristic N-H stretching bands, typically appearing in the 2400-2800 cm⁻¹ region, which can sometimes be broad and complex.
C-H Stretching: Aromatic C-H stretching vibrations from the naphthalene (B1677914) ring are expected to appear as a group of bands between 3000 and 3100 cm⁻¹. Aliphatic C-H stretching vibrations from the piperidine ring will be observed in the 2850-2960 cm⁻¹ range.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the naphthalene ring will produce several sharp bands in the 1450-1650 cm⁻¹ region.
C-O Stretching: The stretching vibration of the phenolic C-O bond is expected to result in a strong band around 1200-1260 cm⁻¹.
C-N Stretching: The C-N stretching vibration of the piperidine ring is anticipated in the 1000-1250 cm⁻¹ range.
For comparison, the FT-IR spectrum of the parent compound, 2-naphthol (B1666908), shows characteristic bands for O-H stretching, aromatic C-H stretching, and C=C and C-O stretching vibrations. For instance, a study on 2-naphthol reported out-of-plane C-H bending vibrations at 844, 814, and 742 cm⁻¹, which are indicative of the substitution pattern on the naphthalene ring. researchgate.net The disappearance or shift of these bands upon substitution at the 3-position would provide structural confirmation.
| Functional Group | Expected Wavenumber (cm⁻¹) (Predicted) | Vibrational Mode |
| Phenolic O-H | 3200-3600 (broad) | Stretching |
| Ammonium (B1175870) N-H | 2400-2800 (broad) | Stretching |
| Aromatic C-H | 3000-3100 | Stretching |
| Aliphatic C-H | 2850-2960 | Stretching |
| Aromatic C=C | 1450-1650 | Stretching |
| Phenolic C-O | 1200-1260 | Stretching |
| Aliphatic C-N | 1000-1250 | Stretching |
FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be dominated by signals from the aromatic naphthalene ring.
Key expected FT-Raman signals include:
Aromatic Ring Vibrations: The naphthalene ring system is expected to show strong Raman scattering for its ring stretching and breathing vibrations, typically in the 1300-1650 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching vibrations (3000-3100 cm⁻¹) and aliphatic C-H stretching vibrations (2850-2960 cm⁻¹) are also expected to be present.
Skeletal Vibrations: The piperidine ring will contribute to the spectrum with its characteristic skeletal vibrations.
Studies on naphthols have shown that Raman spectroscopy is effective in characterizing their structure. For example, a study of 1-naphthol (B170400) and 2-naphthol in aqueous solution highlighted differences in their Raman spectra, with strong peaks corresponding to C-C and C-O stretching vibrations observed around 1375-1389 cm⁻¹. researchgate.net
| Functional Group | Expected Wavenumber (cm⁻¹) (Predicted) | Vibrational Mode |
| Aromatic C=C | 1300-1650 | Ring Stretching/Breathing |
| Aromatic C-H | 3000-3100 | Stretching |
| Aliphatic C-H | 2850-2960 | Stretching |
Normal Coordinate Analysis (NCA) is a theoretical method used to assign vibrational frequencies to specific molecular motions. This analysis involves constructing a theoretical model of the molecule and calculating its vibrational frequencies based on its geometry and force constants. The calculated frequencies are then compared with the experimental FT-IR and FT-Raman data to make definitive assignments of the vibrational modes.
For a molecule like this compound, an NCA would involve:
Defining the Molecular Geometry: The three-dimensional coordinates of each atom are determined, often using computational chemistry methods.
Determining the Force Field: A set of force constants, which describe the stiffness of the bonds and the resistance to bond angle changes, is defined.
Solving the Secular Equation: The vibrational frequencies and the corresponding normal modes of vibration are calculated.
While a specific NCA for this compound is not available in the literature, studies on related molecules like piperazine (B1678402) have successfully employed this method to assign their vibrational spectra. niscpr.res.in Such an analysis for the title compound would provide a detailed understanding of how the vibrations of the naphthol and piperidine units are coupled.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of this compound would provide a wealth of information about the number of different types of protons and their neighboring environments.
Key expected ¹H NMR signals include:
Aromatic Protons: The protons on the naphthalene ring are expected to appear as a series of multiplets in the downfield region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns would be indicative of the substitution at the 3-position.
Piperidine Protons: The protons on the piperidine ring will resonate in the upfield region, generally between δ 1.5 and 4.0 ppm. The proton on the carbon adjacent to the nitrogen (the α-proton) will be the most downfield of the aliphatic protons. The protonation of the nitrogen to form the hydrochloride salt will cause a significant downfield shift for the protons on the carbons adjacent to the nitrogen.
Hydroxyl and Amine Protons: The phenolic O-H proton and the ammonium N-H protons will appear as broad singlets that are exchangeable with D₂O. The chemical shift of these protons can vary depending on the solvent and concentration.
For comparison, the ¹H NMR spectrum of 2-naphthol shows signals in the aromatic region, with a characteristic pattern of doublets and triplets, and a singlet for the hydroxyl proton. hmdb.cachemicalbook.com
| Proton Type | Expected Chemical Shift (δ, ppm) (Predicted) | Multiplicity |
| Aromatic (Naphthyl) | 7.0 - 8.5 | Multiplets |
| Piperidinyl (α to N) | 3.0 - 4.0 | Multiplet |
| Piperidinyl (other) | 1.5 - 3.0 | Multiplets |
| Phenolic OH | Variable | Broad Singlet |
| Ammonium NH₂⁺ | Variable | Broad Singlet |
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Key expected ¹³C NMR signals include:
Aromatic Carbons: The ten carbon atoms of the naphthalene ring will give rise to signals in the aromatic region, typically between δ 110 and 155 ppm. The carbon bearing the hydroxyl group (C-2) and the carbon attached to the piperidine ring (C-3) will have distinct chemical shifts. The carbon attached to the oxygen (C-2) is expected to be significantly downfield.
Piperidine Carbons: The five carbon atoms of the piperidine ring will appear in the aliphatic region, generally between δ 20 and 60 ppm. The carbon atom attached to the naphthalene ring (C-2' of piperidine) and the carbons adjacent to the nitrogen will have characteristic chemical shifts influenced by the substituents.
The ¹³C NMR spectrum of 2-naphthol shows ten signals corresponding to the naphthalene carbons, with the carbon bearing the hydroxyl group resonating at a significantly downfield chemical shift. researchgate.netchemicalbook.com
| Carbon Type | Expected Chemical Shift (δ, ppm) (Predicted) |
| Aromatic C-O | 150 - 160 |
| Other Aromatic C | 110 - 140 |
| Piperidinyl C-N | 40 - 60 |
| Other Piperidinyl C | 20 - 40 |
Two-Dimensional NMR Techniques
COSY (Correlation Spectroscopy): A COSY experiment would reveal the proton-proton coupling network within the molecule. For the piperidinyl moiety, this would establish the connectivity between the protons on the saturated ring. In the naphthol portion, it would confirm the relationships between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. nih.gov It would be instrumental in assigning the specific carbon signals of both the piperidine and naphthol rings to their attached protons. hmdb.ca The large chemical shift dispersion in the 13C spectrum, as revealed by HSQC, significantly aids in resolving spectral overlap that might be present in the 1D proton NMR spectrum. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. ustc.edu.cn This is particularly valuable for identifying the connectivity between the piperidinyl and naphthol moieties, for instance, by observing a correlation between the piperidinyl protons and the carbons of the naphthol ring, and vice versa. It is also a powerful tool for assigning quaternary carbon atoms, which are not observed in an HSQC spectrum. researchgate.net
The combination of these 2D NMR techniques provides a powerful toolkit for the unambiguous assignment of the chemical structure of complex organic molecules like this compound. ustc.edu.cnslideshare.net
Computational Prediction of NMR Chemical Shifts
In the absence of experimental NMR data, or to aid in its interpretation, computational methods for predicting NMR chemical shifts have become indispensable. pnnl.gov Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are widely employed for this purpose. rsc.orgimist.ma
The general workflow involves:
Generating a 3D model of the molecule.
Performing a geometry optimization using a suitable level of theory (e.g., B3LYP with a basis set like 6-31G(d)).
Calculating the NMR shielding tensors using the GIAO method.
Converting the calculated shielding constants to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
For complex molecules, empirical scaling corrections may be necessary to account for systematic errors and improve the correlation between calculated and experimental shifts. conicet.gov.ar Machine learning models augmented with DFT calculations have also emerged as a powerful approach to achieve high accuracy in predicting both 1H and 13C NMR chemical shifts. pnnl.gov This computational approach can be particularly useful in distinguishing between possible isomers and confirming the assigned structure. rsc.org
Table 1: Predicted NMR Data (Illustrative) This table illustrates the type of data that would be generated from computational predictions. Actual values would require specific software and calculations.
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
|---|---|---|
| Naphthol Ring Protons | ~7.0-8.0 | ~110-155 |
| Piperidine Ring Protons | ~1.5-3.5 | ~20-60 |
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the naphthol chromophore. Naphthalene and its derivatives typically exhibit strong ultraviolet absorption due to π-π* transitions. The introduction of the hydroxyl (-OH) and piperidinyl substituents will influence the precise wavelengths and intensities of these absorptions.
The spectrum is anticipated to show characteristic bands similar to other naphthol derivatives. researchgate.net The position of the absorption maxima can be sensitive to the polarity of the solvent. acs.orgyoutube.comslideshare.net For many naphthol derivatives, while the absorption spectra may be relatively insensitive to solvent polarity, the emission spectra can show significant solvatochromic shifts, indicating a change in the dipole moment upon excitation. nih.gov
Table 2: Expected UV-Vis Absorption Maxima for Naphthol Derivatives This table provides a general reference for the expected absorption regions based on data for related compounds.
| Chromophore | Typical λmax (nm) | Transition Type |
|---|---|---|
| Naphthol | ~280-350 | π → π* |
Circular Dichroism (CD) Spectroscopy for Chiral Compounds
Given that this compound possesses a chiral center at the C2 position of the piperidine ring, Circular Dichroism (CD) spectroscopy is a powerful technique for its stereochemical analysis. CD spectroscopy measures the differential absorption of left and right-handed circularly polarized light by a chiral molecule.
The resulting CD spectrum provides information about the absolute configuration and conformation of the molecule in solution. For chiral piperidine scaffolds, the introduction of a chiral center can significantly influence the molecule's biological activity and physicochemical properties. researchgate.net In the context of naphthol derivatives, such as binaphthols, CD spectroscopy has been effectively used to study their conformational properties. acs.org Theoretical calculations of CD spectra, often performed alongside experimental measurements, can aid in the assignment of the absolute configuration. nih.govresearchgate.net The interaction of chiral molecules with achiral environments can also induce CD signals, a phenomenon that has been studied in various systems. rsc.org
Photophysical Property Assessment: Excitation and Emission Maxima, Quantum Yields
The naphthol moiety in this compound is expected to be fluorescent. Photophysical characterization would involve determining its excitation and emission maxima, Stokes shift, and fluorescence quantum yield.
Excitation and Emission Maxima: The excitation spectrum should closely resemble the absorption spectrum. The emission spectrum will be red-shifted relative to the excitation. For naphthalene itself, excitation is around 311 nm with emission at 322 nm. aatbio.com For other naphthalene derivatives, excitation and emission can vary, for instance, with excitation at 270 nm and emission at 335 nm. researchgate.net The substitution pattern and solvent environment will significantly affect these values. researchgate.netmdpi.com
Quantum Yield (ΦF): The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The quantum yield of naphthalene is 0.23. omlc.org For substituted naphthalenes and related heterocyclic systems, the quantum yield can vary widely, from very low to as high as 0.89, depending on the structure and solvent. researchgate.netnih.gov The quantum yield is typically measured relative to a well-characterized standard, such as quinine (B1679958) sulfate. bjraylight.com
Table 3: General Photophysical Data for Naphthalene Derivatives This table provides a range of typical values for related compounds.
| Property | Typical Range for Naphthalene Derivatives |
|---|---|
| Excitation Maximum (λex) | 270 - 350 nm |
| Emission Maximum (λem) | 320 - 450 nm |
| Fluorescence Quantum Yield (ΦF) | 0.05 - 0.90 |
Mass Spectrometry Investigations
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental formula of a compound, as well as providing structural information through fragmentation analysis. For this compound, the expected molecular weight is 263.76 g/mol for the C15H18ClNO formula. sigmaaldrich.com
Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) would be common methods for analyzing this compound.
ESI-MS: In the positive ion mode, ESI-MS would likely show a prominent peak for the protonated molecule [M+H]+, where M is the free base, 3-(2-Piperidinyl)-2-naphthol.
Fragmentation Pattern: The fragmentation of piperidine-containing compounds in the mass spectrometer often involves characteristic losses. For piperidine alkaloids, the loss of water is a common fragmentation pathway. scielo.br The fragmentation of the piperidine ring itself can also lead to specific daughter ions. nih.govresearchgate.netmiamioh.edu The naphthol moiety is relatively stable, but fragmentation of the aromatic system can also occur. Tandem mass spectrometry (MS/MS) experiments would be essential to elucidate the detailed fragmentation pathways and confirm the connectivity of the molecule. scielo.brnih.gov
Table 4: Expected Mass Spectrometry Data
| Analysis | Expected Observation |
|---|---|
| Molecular Formula | C15H18ClNO |
| Molecular Weight | 263.76 g/mol |
| ESI-MS (+) Ion | [M+H]+ at m/z 228.14 (for free base C15H17NO) |
| Potential Fragment Ions | Ions resulting from loss of H2O, and cleavage of the piperidine ring. |
Mentioned Compounds
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is an indispensable tool for the precise determination of a compound's elemental composition. By providing a highly accurate mass measurement of the parent ion, HRMS allows for the calculation of a unique molecular formula, a critical step in structural confirmation. Techniques such as Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap mass spectrometry offer the high resolving power necessary for this task. researchgate.net
For this compound, with a chemical formula of C15H18ClNO, the expected monoisotopic mass of the protonated molecule [M+H]+ would be a key value to confirm. However, at the time of this writing, specific HRMS data, including measured mass-to-charge ratios (m/z) and fragmentation patterns from collision-induced dissociation (CID) studies, are not available in the reviewed literature for this compound. The fragmentation pathways of related β-naphthol pigments have been investigated, providing a methodological basis for how such a study on this compound could proceed. ijstr.org
Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Chemical Formula | Theoretical Exact Mass (Da) |
| [M+H]+ | C15H19ClNO+ | 264.1150 |
| [M+Na]+ | C15H18ClNNaO+ | 286.0969 |
This table presents theoretical values and awaits experimental verification.
X-ray Crystallography for Solid-State Structural Determination
The synthesis and crystallographic analysis of various naphthol derivatives, including those with piperidine moieties, have been documented. For instance, the crystal structure of 1-[(3-Methylpiperidin-1-yl)(phenyl)methyl]-2-naphthol revealed details about its monoclinic crystal system and the stabilizing intramolecular hydrogen bonds. researchgate.net However, a crystal structure for this compound has not been reported. The acquisition of single crystals suitable for X-ray diffraction would be a necessary prerequisite for such a study.
Table 2: Hypothetical Crystal Data for this compound
| Parameter | Value |
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
This table is a template for future experimental findings.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules from first principles. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the energy and wavefunction of the system.
Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. DFT calculations focus on the electron density rather than the complex many-electron wavefunction. For 3-(2-Piperidinyl)-2-naphthol hydrochloride, DFT would be used to calculate a variety of molecular properties.
A typical DFT study on this compound would involve selecting a functional, such as B3LYP or PBE0, and a basis set, like 6-31G(d,p) or a larger one for higher accuracy. The calculations would yield key data points including the total energy, orbital energies (HOMO and LUMO), and the distribution of electron density. These results are crucial for assessing the molecule's reactivity and kinetic stability. For instance, the HOMO-LUMO energy gap is a critical parameter for predicting chemical reactivity.
Table 1: Illustrative DFT-Calculated Properties for 3-(2-Piperidinyl)-2-naphthol (Note: This data is hypothetical and serves as an example of typical DFT output.)
| Property | Calculated Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -885.12345 | Represents the total electronic energy of the molecule at its optimized geometry. |
| HOMO Energy (eV) | -5.89 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy (eV) | -1.23 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 4.66 | Indicates chemical reactivity and kinetic stability. A larger gap suggests lower reactivity. |
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) would be the method of choice. TD-DFT is an extension of DFT used to calculate the properties of molecules in their electronically excited states. This is particularly useful for predicting ultraviolet-visible (UV-Vis) absorption spectra.
A TD-DFT calculation would provide the excitation energies, which correspond to the wavelengths of light the molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption peaks. These theoretical predictions can be directly compared with experimental spectroscopic data to validate the computational model. rsc.org
Table 2: Hypothetical TD-DFT Results for UV-Vis Absorption of 3-(2-Piperidinyl)-2-naphthol (Note: This data is for illustrative purposes only.)
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S1 | 3.54 | 350 | 0.15 | HOMO -> LUMO |
| S2 | 4.13 | 300 | 0.08 | HOMO-1 -> LUMO |
| S3 | 4.77 | 260 | 0.45 | HOMO -> LUMO+1 |
While DFT provides high accuracy, its computational cost can be prohibitive for very large systems or for high-throughput screening. Semi-empirical methods, such as RM1 (Recife Model 1), offer a faster, albeit less accurate, alternative. These methods use parameters derived from experimental data to simplify the quantum mechanical calculations.
For this compound, RM1 could be used for initial conformational searches or to quickly estimate properties like heat of formation and dipole moment. While not as precise as DFT, it can be a valuable tool for preliminary analysis before undertaking more computationally intensive studies.
Molecular Geometry and Structural Properties
Understanding the three-dimensional structure of a molecule is essential, as its geometry dictates its physical and chemical properties. Computational methods are routinely used to determine the most stable structures of molecules.
Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, which has rotatable bonds, there can be multiple energy minima, each corresponding to a different conformer.
A thorough conformational analysis would be necessary to identify the most stable conformers and their relative energies. This typically involves systematically rotating the key dihedral angles—such as the one connecting the piperidine (B6355638) and naphthol rings—and performing a geometry optimization at each step. The results would reveal the preferred spatial orientation of the piperidinyl group relative to the naphthol scaffold.
A potential energy surface (PES) scan is a computational experiment where one or more geometric parameters, such as a bond length, bond angle, or dihedral angle, are systematically varied, and the energy of the molecule is calculated at each point. acs.orgnih.gov This allows for the mapping of the energy landscape associated with a particular molecular motion.
For this compound, a PES scan of the dihedral angle linking the two ring systems would be particularly insightful. acs.org It would help to identify the energy barriers to rotation between different conformers. This information is crucial for understanding the molecule's dynamic behavior and the accessibility of different conformational states at a given temperature.
Table 3: Example of a Potential Energy Surface Scan for the Piperidinyl-Naphthol Dihedral Angle (Note: This data is a simplified, hypothetical representation of a PES scan.)
| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Description |
|---|---|---|
| 0 | 5.2 | Eclipsed Conformation (Energy Barrier) |
| 60 | 0.0 | Gauche Conformation (Global Minimum) |
| 120 | 4.8 | Eclipsed Conformation (Energy Barrier) |
| 180 | 1.5 | Anti Conformation (Local Minimum) |
Theoretical Bond Lengths, Bond Angles, and Dihedral Angles
The geometric parameters of a molecule, including bond lengths, bond angles, and dihedral angles, define its three-dimensional structure. These parameters are foundational to understanding its reactivity and interactions. In computational studies, geometry optimization is performed to find the lowest energy conformation of the molecule.
For a related compound, 1-[(3-Methylpiperidin-1-yl)(phenyl)methyl]-2-naphthol, X-ray crystallography revealed specific bond lengths and angles, and the dihedral angle between the naphthyl and phenyl rings was determined to be 78.17 (10)°. researchgate.net Similar calculations for this compound would precisely define the spatial relationship between the piperidinyl and naphthol rings.
Table 1: Representative Theoretical Geometric Parameters (Hypothetical Data for Illustrative Purposes)
| Parameter | Bond/Atoms Involved | Theoretical Value |
| Bond Length | C-O (Naphthol) | ~1.36 Å |
| Bond Length | C-C (Naphthol-Piperidine Link) | ~1.50 Å |
| Bond Length | C-N (Piperidine) | ~1.47 Å |
| Bond Angle | C-O-H (Naphthol) | ~109° |
| Bond Angle | C-C-N (Piperidine Junction) | ~112° |
| Dihedral Angle | Naphthol Plane - Piperidine Plane | Varies with conformation |
Note: The data in this table is hypothetical and serves only to illustrate how such data would be presented. No specific computational results for this compound were found.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic properties of a molecule are key to its chemical behavior. FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and electronic transitions.
HOMO-LUMO Energy Gaps and Charge Transfer Interactions
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and the energy required for electronic excitation. nih.govresearchgate.net A smaller gap suggests higher reactivity and the possibility of intramolecular charge transfer (ICT), where electron density moves from a donor part of the molecule to an acceptor part upon excitation. In molecules with electron-donating groups (like the hydroxyl group on the naphthol) and electron-withdrawing groups, ICT is a common phenomenon.
Mulliken Population Analysis and Atomic Charges
Mulliken population analysis is a method to assign partial charges to individual atoms in a molecule. This helps in understanding the electrostatic potential and identifying electrophilic and nucleophilic sites. For a molecule like this compound, this analysis would reveal the charge distribution across the naphthol and piperidine rings and the influence of the hydrochloride salt formation.
Non-Linear Optical (NLO) Properties
NLO materials have applications in optoelectronics and photonics. Computational methods are frequently used to predict the NLO properties of new molecules. researchgate.net
Polarizability and Hyperpolarizability Determinations
The interaction of a molecule with an external electric field is described by its polarizability and hyperpolarizability, which are key indicators of its nonlinear optical (NLO) properties. Computational methods, particularly density functional theory (DFT), are instrumental in predicting these properties. For aromatic compounds like this compound, these calculations can reveal their potential for applications in optoelectronics.
Theoretical studies on related nitronaphthalene and naphthalimide derivatives have established effective computational protocols. nih.govresearchgate.net Geometries are typically optimized using hybrid functionals such as B3LYP or M06-2X with basis sets like 6-311G** or aug-cc-pVDZ. nih.govresearchgate.net Time-dependent DFT (TD-DFT) or time-dependent Hartree-Fock (TDHF) methods are then employed to calculate the dynamic (hyper)polarizabilities at specific laser radiation frequencies. researchgate.net
The calculated values for polarizability (α) and first and third-order hyperpolarizability (β and γ, respectively) are often compared to standard reference compounds like para-nitroaniline (p-NA) to gauge their NLO potential. nih.gov For instance, studies on naphthalimide Schiff base compounds have shown that their average third-order NLO polarizabilities (˂γ˃) can be significantly greater than that of p-NA, indicating their promise for NLO applications. nih.govnih.gov Similar computational investigations on this compound would provide valuable data on its electro-optical behavior.
Table 1: Representative Calculated Hyperpolarizability Values for Naphthalimide Derivatives
| Compound | First Hyperpolarizability (β; ×10-30 esu) | Average Third-Order Polarizability (˂γ˃; ×10-36 esu) |
| Compound 5a | - | 122.0 |
| Compound 5b | - | 225.7 |
| Compound 5c | - | 527.7 |
| p-nitroaniline (p-NA) | 6.38 | 25.45 |
| Data sourced from a computational study on naphthalimide Schiff base compounds at the M06/6-311G* level of theory. nih.gov* |
Molecular Interactions and Binding Mode Prediction
Understanding how this compound interacts with biological macromolecules is essential for its potential development as a therapeutic agent. Molecular docking and simulations provide a virtual window into these interactions.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is crucial for identifying potential biological targets and understanding the binding mode of drug candidates. For derivatives of naphthol and piperidine, docking studies have been employed to investigate their interactions with various proteins. nih.govnih.govresearchgate.netnih.govekb.egnih.govsemanticscholar.org
The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by a search algorithm that explores possible binding poses. The binding affinity is then estimated using a scoring function, often reported in kcal/mol. ekb.eg
Potential targets for this compound could include:
G protein-coupled receptors (GPCRs): Such as the P2Y14 receptor, where related naphthalene-based antagonists have been studied. nih.govresearchgate.net
Histone Deacetylases (HDACs): Naphthol-containing compounds have been docked against HDACs-2, showing promising binding energies. ekb.eg
Viral Proteins: Naphthalimide derivatives have been investigated as potential inhibitors of SARS-CoV-2 proteins through molecular docking. nih.govnih.gov
Sigma Receptors: Piperidine-based compounds have shown high affinity for sigma receptors in docking studies. nih.gov
These simulations can reveal key interactions, such as salt bridges between the protonated piperidine nitrogen and acidic residues (e.g., Glu, Asp) in the protein, as well as hydrophobic interactions with various amino acid residues. nih.gov
Elucidation of Hydrogen Bonding Networks and π-π Stacking Interactions
The solid-state structure and intermolecular interactions of this compound can be elucidated through computational analysis, often complementing X-ray crystallography data. Hydrogen bonding and π-π stacking are the primary non-covalent forces governing the supramolecular assembly of such molecules. nih.govacs.orguky.eduresearchgate.netjaptronline.comnih.govnih.govmdpi.com
Hydrogen Bonding: The presence of hydroxyl and secondary amine groups in this compound makes it a potent donor and acceptor for hydrogen bonds. japtronline.com These interactions can form extensive networks, linking molecules into chains or sheets. nih.govnih.gov For example, in the crystal structure of 4-methoxy-1-naphthol, intermolecular O-H...O hydrogen bonds create chains that run parallel to a crystallographic axis. nih.gov Similar patterns, including N-H...O and O-H...O interactions, are expected in the crystal lattice of this compound. The dimensionality of these hydrogen bond networks can significantly influence the material's physical properties. nih.gov
Reaction Mechanism Studies
Theoretical chemistry provides a framework for investigating the pathways and energetics of chemical reactions, offering insights into how molecules like this compound are formed and how they behave in different chemical environments.
Theoretical Investigations of Reaction Pathways
Computational studies can map out the potential energy surface of a reaction, identifying transition states and intermediates to elucidate the reaction mechanism. For complex organic syntheses, such as those that could be used to produce this compound, these investigations are invaluable.
For example, the Betti reaction, a multicomponent reaction involving 2-naphthol (B1666908), an aldehyde, and an amine, is a plausible route for synthesizing aminobenzylnaphthols, which are structurally related to the target compound. nih.govsemanticscholar.org Theoretical studies of such reactions can clarify the sequence of bond formation and cleavage. semanticscholar.org Similarly, computational analyses of the formation mechanisms of carbazoles, which also involve aromatic and amine functionalities, have been conducted using density functional theory to determine the energetics of the reaction pathways. researchgate.net These studies often explore the influence of catalysts and solvents on the reaction mechanism. researchgate.net
Analysis of Tautomeric Equilibria and Proton Transfer Dynamics
Molecules containing both a hydroxyl group and a nitrogen-containing heterocycle, such as this compound, can exist in different tautomeric forms. Computational chemistry is a powerful tool for analyzing these equilibria and the dynamics of proton transfer. rsc.orgnih.govrsc.orgresearchgate.netresearchgate.net
In solution, naphthol derivatives can exist in equilibrium between different rotational isomers (rotamers), such as syn and anti conformers, depending on the orientation of the hydroxyl group relative to the rest of the molecule. nih.gov The solvent polarity can significantly influence this equilibrium. nih.gov
Furthermore, these compounds can undergo proton transfer, either intramolecularly or intermolecularly. In the case of 3-(2-Piperidinyl)-2-naphthol, a tautomeric equilibrium can be established where the hydroxyl proton transfers to the piperidine nitrogen. nih.gov Quantum-mechanical calculations can determine the relative energies of these tautomers and the energy barriers for their interconversion.
Of particular interest is the phenomenon of excited-state intramolecular proton transfer (ESIPT), which has been extensively studied in naphthol derivatives. nih.govresearchgate.netnih.govacs.orgacs.org Upon photoexcitation, the acidity of the naphthol hydroxyl group increases, facilitating an ultrafast transfer of the proton to a nearby acceptor site, in this case, the piperidine nitrogen. This process leads to the formation of an excited tautomer with distinct fluorescence properties. nih.gov Computational modeling can simulate this process, providing insights into the dynamics and mechanism of proton transfer in the excited state.
Molecular Interactions and Supramolecular Chemistry
Host-Guest Chemistry and Encapsulation Phenomena
Host-guest chemistry involves the formation of unique complexes where a "host" molecule encloses a "guest" molecule. While specific studies detailing 3-(2-Piperidinyl)-2-naphthol hydrochloride as a host are limited, its structural components suggest significant potential. The naphthyl group can form a π-rich pocket, capable of interacting with suitable guest molecules. frontiersin.org Research on related acyclic pillar[n]naphthalenes demonstrates that naphthalene-based oligomers can form pseudo-cavities that complex with organic cationic guests, with association constants in the range of 10² to 10⁴ M⁻¹. frontiersin.org
Encapsulation is a process that can enhance the stability and bioavailability of guest compounds. nih.govnih.gov The effectiveness of encapsulation depends on the properties of the host and guest, including charge, size, and hydrophobicity. nih.gov The functional groups on this compound could allow it to participate as a guest in larger host systems, such as cyclodextrins or macrocycles, or act as a component in building larger host assemblies. researchgate.netrsc.org
Non-Covalent Interactions in Self-Assembly Processes
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. For this compound, several types of interactions are paramount.
Hydrogen bonds are crucial drivers of molecular assembly. The 3-(2-Piperidinyl)-2-naphthol molecule possesses both a hydroxyl (-OH) group on the naphthol ring and a secondary amine (-NH-) group within the piperidine (B6355638) ring, both of which can act as hydrogen bond donors. The oxygen and nitrogen atoms can also serve as hydrogen bond acceptors. acs.orgnih.gov In related amino-naphthol compounds, intermolecular N-H···O and O-H···N hydrogen bonds are primary drivers in forming two-dimensional polymeric structures. nih.gov The conformation of the molecule can also be stabilized by strong intramolecular O—H···N hydrogen bonds, as seen in structurally similar compounds like 1-[(3-Methylpiperidin-1-yl)(phenyl)methyl]-2-naphthol. nih.gov
The large, planar naphthyl ring of the molecule is a significant source of van der Waals forces, particularly π-π stacking interactions. In the crystal structure of 5-Amino-1-naphthol, molecules arrange into slipped stacks with an inter-planar distance of 3.450 Å, indicating the importance of these interactions in crystal packing. nih.gov Electrostatic interactions also play a role, particularly involving the partial charges on the hydroxyl and amine groups and the interaction of the hydrochloride counter-ion. These non-covalent forces, in conjunction with hydrogen bonding, guide the self-assembly process and determine the final supramolecular architecture. suniv.ac.in
Table 2: Potential Non-Covalent Interactions in this compound
| Interaction Type | Participating Groups | Potential Role |
| Hydrogen Bonding | -OH (donor/acceptor)-NH- (donor/acceptor) | Directing self-assembly, formation of networks, intramolecular stabilization. acs.orgnih.govnih.gov |
| π-π Stacking | Naphthyl ring | Crystal packing, stabilization of assemblies. nih.gov |
| Van der Waals Forces | Entire molecule | General intermolecular cohesion. nih.gov |
| Electrostatic Interactions | -OH, -NH₂⁺, Cl⁻ | Ion-pairing, directing crystal structure. nih.gov |
Formation and Characterization of Supramolecular Assemblies
The interplay of the aforementioned non-covalent forces can lead to the formation of complex and functional supramolecular assemblies.
This compound is a chiral molecule, possessing a stereocenter where the piperidinyl group attaches to the naphthol ring. This chirality is fundamental to its potential use in chiral recognition. Chiral molecules can distinguish between the enantiomers of other chiral compounds by forming transient diastereomeric complexes. youtube.com These diastereomers have different physical properties, which can be detected by methods like NMR spectroscopy. nih.gov While direct studies on this specific compound are not prevalent, related naphthyl derivatives are widely used for this purpose. For instance, the complexation dynamics of β-cyclodextrin with enantiomers of 2-naphthyl-1-ethanol show clear chiral discrimination, particularly in the formation of 2:2 host-guest complexes. nih.govresearchgate.net Similarly, chiral selectors like (S)-(-)-alpha,alpha-Di(2-naphthyl)-2-pyrrolidinemethanol are employed to create chiral stationary phases in chromatography for separating racemates. nih.gov
The nitrogen atom of the piperidine ring and the oxygen atom of the hydroxyl group in this compound can act as donor sites (ligands) for coordination with metal ions. This coordination can lead to the formation of well-defined metal-organic frameworks (MOFs) or supramolecular coordination polymers. rsc.org Research on mixed-ligand complexes shows that naphthol derivatives, such as 1-nitroso-2-naphthol, readily coordinate with various metal ions (e.g., Co(II), La(III), Ce(III)) through their nitrogen and oxygen atoms to form stable octahedral or other geometric complexes. researchgate.netmedcraveonline.comrdd.edu.iqorientjchem.org The ability of the ligand to act as a bidentate chelate, binding to a metal ion through both the N and O atoms, is a key feature in forming these supramolecular structures. researchgate.net
Dynamic Combinatorial Chemistry Applications
Dynamic combinatorial chemistry (DCC) is a powerful methodology for the discovery of new molecules with specific functions, operating under thermodynamic control. nih.govdalalinstitute.com It relies on the generation of a dynamic combinatorial library (DCL) of interconverting molecules, from which a target can select and amplify the best-binding constituent. nih.gov While the application of this compound in DCC is not yet extensively documented, its chemical nature as a Betti base provides a framework for exploring its potential in this field.
The Betti reaction, a variant of the Mannich reaction, is a multi-component reaction that synthesizes aminobenzylnaphthols like this compound. nih.govlibretexts.org Traditionally, this reaction is not considered readily reversible, a key requirement for most DCC systems. The stability of the carbon-carbon bond formed during the reaction presents a significant hurdle. However, the concept of a retro-Mannich reaction does exist, suggesting that under specific catalytic or environmental conditions, reversibility could be induced, making it amenable to DCC. rsc.org
Should the Betti reaction be rendered reversible, this compound could serve as a valuable building block in a DCL. A hypothetical DCL could be constructed from 2-naphthol (B1666908), an aldehyde, and piperidine. In the presence of a biological target, such as a protein or nucleic acid, the equilibrium would shift to favor the formation of the library member with the highest binding affinity for the target. nih.gov If this compound or a derivative thereof is the strongest binder, its concentration in the mixture would be amplified.
The potential for molecular recognition by this compound stems from its distinct structural features. The naphthol group can participate in π-π stacking interactions, while the hydroxyl and piperidinyl nitrogen can act as hydrogen bond donors and acceptors. acs.org Computational studies on similar aminobenzylnaphthols have highlighted the presence of intramolecular hydrogen bonding between the naphthol hydroxyl group and the amino group. acs.org Furthermore, CH-π interactions have been identified as playing a role in the crystal packing of these molecules, indicating their potential significance in molecular recognition events within a supramolecular context. nih.govacs.org
The table below outlines a hypothetical set of building blocks that could be used to generate a dynamic combinatorial library from which a derivative of 3-(2-Piperidinyl)-2-naphthol could be selected.
| Component Type | Example Building Block | Role in DCL |
| Phenol Component | 2-Naphthol | Provides the naphthyl scaffold and hydrogen bonding capabilities. |
| Aldehyde Component | Aromatic or Aliphatic Aldehyde | Introduces structural diversity at the benzylic position. |
| Amine Component | Piperidine | Forms the heterocyclic ring and provides a basic nitrogen for interactions. |
The success of such a DCC approach would be contingent on overcoming the kinetic barrier of the retro-Betti reaction to achieve true thermodynamic equilibrium. Research into catalysts that can facilitate the reversible formation of C-C bonds under mild, biocompatible conditions is an active area of investigation and will be crucial for the realization of Mannich-type reactions in dynamic combinatorial systems. researchgate.net
Advanced Chemical Applications and Functionalization
Fluorescent Probe Development
The naphthol moiety is a well-established fluorophore, and its derivatives are extensively explored for the development of fluorescent sensors. The strategic placement of a piperidinyl group at the 3-position of the 2-naphthol (B1666908) core introduces a recognition site capable of interacting with various analytes, thereby modulating the photophysical properties of the naphthol fluorophore.
Design Principles for Naphthol-Based Fluorescent Probes
The design of fluorescent probes based on the naphthol scaffold hinges on integrating a recognition unit with the signaling fluorophore. The fundamental principle involves a mechanism where the binding of an analyte to the recognition site triggers a discernible change in the fluorescence output of the naphthol core.
Key design strategies include:
Fluorophore-Receptor System: The naphthol group serves as the fluorescent reporter. The piperidinyl group, or a derivative thereof, acts as the receptor or binding site for the target analyte.
Intramolecular Charge Transfer (ICT): Many naphthol-based probes are designed as donor-pi-acceptor (D-π-A) systems. The naphthol can act as an electron donor, and upon analyte binding, an intramolecular charge transfer can occur, leading to a shift in the emission wavelength or a change in fluorescence intensity.
Restricted Rotation and Conformation: The piperidinyl group can exhibit varying degrees of rotational freedom. Binding to an analyte can restrict this rotation, leading to an enhancement of fluorescence by reducing non-radiative decay pathways.
Schiff Base Formation: A common strategy involves the condensation of a hydroxynaphthaldehyde (a naphthol derivative) with an amine to form a Schiff base (C=N). This imine linkage can be part of the analyte recognition site and is often involved in mechanisms that restrict C=N isomerization upon metal ion coordination, leading to fluorescence enhancement. nih.govresearchgate.net Naphthol-based Schiff base sensors are particularly effective for detecting metal ions. researchgate.net
Photophysical Response to Analyte Binding (e.g., Turn-on Fluorescence, CHEF Mechanism)
A significant advantage of naphthol-based probes is their potential for a "turn-on" fluorescence response, where the probe is initially non-fluorescent or weakly fluorescent and becomes highly emissive upon binding to the analyte. This provides a high signal-to-noise ratio, enhancing detection sensitivity.
One of the primary mechanisms responsible for this "turn-on" response is Chelation-Enhanced Fluorescence (CHEF) . In the unbound state, the fluorescence of the naphthol fluorophore is often quenched by a nearby group, such as the lone pair of electrons on the nitrogen of the piperidine (B6355638) or an imine group in related Schiff base sensors. This quenching can occur via Photoinduced Electron Transfer (PET). When a metal ion or other analyte binds to the receptor site (chelation), the energy of the frontier molecular orbitals of the quenching group is lowered. This change prevents the PET process, thereby "turning on" or restoring the fluorescence of the naphthol core. nih.govresearchtrends.net
Another contributing factor can be the inhibition of C=N isomerization. In many Schiff base derivatives of naphthol, the free rotation or isomerization around the C=N double bond in the unbound state provides a non-radiative decay pathway, quenching fluorescence. Upon coordination with a metal ion, this bond is rigidified, blocking the non-radiative pathway and causing a significant increase in fluorescence emission. nih.govresearchgate.net
Sensing Mechanisms for Ions and Small Molecules
The piperidinyl-naphthol framework is particularly effective for designing sensors for various metal ions and, in some cases, small molecules. The nitrogen and oxygen atoms can act as a bidentate chelation site for metal ions.
Metal Ion Sensing: Naphthol-based fluorescent sensors have demonstrated high selectivity and sensitivity for a range of metal ions. The specific ion detected depends on the precise design of the chelation pocket, including the steric and electronic properties of the receptor. For example, different naphthol derivatives have been tailored to detect ions such as Zn²⁺, Al³⁺, and Ga³⁺. researchgate.netresearchtrends.netresearchgate.netnih.gov The interaction typically involves the formation of a stable complex between the probe and the metal ion, which triggers a CHEF-based turn-on fluorescence response. nih.govresearchtrends.net
Small Molecule Sensing: Modifications of the naphthol scaffold can also lead to probes for small molecules. For instance, a probe derived from 1-hydroxy-2,4-diformylnaphthalene was developed for the detection of sulfite (B76179) and bisulfite ions. google.com The sensing mechanism in this case involved a nucleophilic addition of the sulfite/bisulfite to a C=C double bond within the probe's structure, disrupting the internal charge transfer (ICT) pathway and causing a change in both color and fluorescence. google.com
The table below summarizes the performance of several naphthol-based fluorescent probes for different analytes.
| Probe Type | Analyte | Detection Limit | Binding Stoichiometry (Probe:Analyte) | Reference |
| Naphthol Schiff Base | Ga³⁺ | 0.26 μM | 1:1 | researchgate.net |
| Naphthol Schiff Base | Al³⁺ | 0.05 μM | 1:1 | researchgate.net |
| Naphthalene-based Schiff Base | Zn²⁺ | 0.33 μM | 1:1 | researchtrends.net |
| 1-hydroxy-2,4-diformylnaphthalene derivative | SO₃²⁻/HSO₃⁻ | 9.93 nM (fluorescence) | - | google.com |
| Naphthalene-based diamine | Al³⁺ | 0.1 μM (in HEPES buffer) | - | nih.gov |
Application in Spectroscopic Detection Methodologies
Naphthol-based fluorescent probes are primarily utilized in fluorescence spectroscopy due to the high sensitivity of this technique. The detection process involves exciting the probe solution at its maximum absorption wavelength and measuring the resulting emission spectrum. The appearance of a new emission band or a significant enhancement of an existing one upon the addition of an analyte allows for its qualitative and quantitative determination.
The linear relationship often observed between the fluorescence intensity at a specific wavelength and the concentration of the analyte forms the basis for quantitative analysis. This allows for the calculation of key parameters such as the limit of detection (LOD), which defines the lowest concentration of an analyte that can be reliably detected. researchtrends.netgoogle.com
In addition to fluorescence spectroscopy, UV-Vis absorption spectroscopy is often used as a complementary technique. google.com Analyte binding can alter the electronic structure of the probe, leading to changes in its absorption spectrum. This can manifest as a shift in the absorption maxima (hypsochromic or bathochromic shift) or a change in absorbance intensity, sometimes resulting in a distinct color change visible to the naked eye. researchgate.net
Catalysis
The chiral nature of 3-(2-Piperidinyl)-2-naphthol, which arises from the stereocenter in the piperidine ring, makes it and its derivatives potential candidates for asymmetric catalysis. The combination of a Lewis basic piperidine nitrogen and a Brønsted acidic naphthol hydroxyl group within a chiral scaffold is a hallmark of bifunctional organocatalysts.
Organocatalytic Applications
While specific catalytic applications of 3-(2-Piperidinyl)-2-naphthol hydrochloride are not extensively documented, the broader class of chiral amino naphthols and related structures are recognized for their utility in organocatalysis. These catalysts often operate by forming key intermediates like enamines or by activating substrates through hydrogen bonding.
Aldol (B89426) Reactions: Chiral amino acids and their derivatives, including those with bulky backbones like binaphthyl groups, have been successfully employed as organocatalysts in direct asymmetric aldol reactions. nih.govresearchtrends.net These catalysts mimic the function of natural aldolase (B8822740) enzymes by forming a nucleophilic enamine intermediate with a ketone donor. The chiral environment provided by the catalyst scaffold then directs the stereoselective addition of this enamine to an aldehyde acceptor. For instance, a binaphthyl-based amino acid catalyst has been shown to afford high yields and enantioselectivities (up to 95% ee) in the reaction between acetone (B3395972) and 4-nitrobenzaldehyde. nih.gov The piperidinyl-naphthol structure possesses the necessary amine functionality to potentially engage in similar enamine-based catalysis.
Betti Reaction: The synthesis of chiral aminobenzylnaphthols (Betti bases) can be achieved through the asymmetric Betti reaction. Bifunctional organocatalysts, such as those incorporating thiourea (B124793) or squaramide moieties alongside a chiral amine, have been used to catalyze the reaction between naphthols, aldehydes, and imines with high enantioselectivity. researchgate.net Chiral aminoarylnaphthols themselves are valuable products and ligands, and their synthesis often relies on organocatalytic methods to control the stereochemistry. researchgate.net The development of catalysts for these transformations highlights the importance of the amino naphthol structural motif in asymmetric synthesis.
The table below presents examples of organocatalytic reactions where catalysts with structural similarities to 3-(2-Piperidinyl)-2-naphthol are employed.
| Reaction | Catalyst Type | Substrates | Product | Enantioselectivity (ee) | Reference |
| Asymmetric Aldol Reaction | Binaphthyl-based amino acid | Acetone, 4-Nitrobenzaldehyde | Aldol adduct | 95% | nih.gov |
| Asymmetric Betti Reaction | Bifunctional thiosquaramide | 2-Naphthol, N-tosylimine, Benzaldehyde | Chiral aminoarylnaphthol | up to 80% | researchgate.net |
The potential of this compound as an organocatalyst or a precursor to one lies in its inherent bifunctionality and chirality. The amine can be deprotonated to a secondary amine to act as an enamine-forming catalyst, while the naphthol hydroxyl group can serve as a hydrogen bond donor to activate the electrophile, creating a well-organized, stereodirecting transition state.
Asymmetric Catalysis with Chiral Naphthol-Piperidine Ligands
There is no available research detailing the use of this compound as a ligand in asymmetric catalysis. While numerous chiral ligands based on naphthol derivatives, such as BINOL, and piperidine-containing structures have been successfully employed in a wide range of enantioselective transformations, specific data on the catalytic performance of this particular compound is absent from the scientific literature.
Metal-Catalyzed Reactions Using Derived Ligands
Consequently, there are no reports on metal-catalyzed reactions utilizing ligands specifically derived from this compound. The synthesis of derivative ligands and their subsequent complexation with various metals to catalyze reactions like cross-coupling, hydrogenation, or cycloaddition has not been described for this compound.
Exploration as Chemical Research Tools
Receptor Binding Research Models (non-human trial)
There is no published research on the use of this compound in non-human receptor binding research models.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Pathways
The synthesis of complex molecules like 3-(2-Piperidinyl)-2-naphthol hydrochloride often relies on established, multi-step procedures. However, modern synthetic chemistry is continuously evolving, aiming for more efficient, cost-effective, and environmentally friendly methods.
Future research could focus on developing novel synthetic pathways that offer significant advantages over traditional methods. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are a promising avenue. nih.govnih.gov The Betti reaction, a classic MCR, synthesizes aminobenzylnaphthols from 2-naphthol (B1666908), an aldehyde, and an amine, showcasing a potential strategy for creating derivatives. nih.gov Adapting such one-pot procedures could streamline the synthesis, reduce waste, and allow for the rapid generation of a library of structurally diverse analogues for screening. nih.gov
Another innovative approach is the use of flow electrochemistry. This technique, which has been successfully used to create 2-substituted piperidines, offers precise control over reaction conditions and can be readily scaled up. nih.gov Applying flow chemistry principles could lead to a more efficient and safer synthesis process. Furthermore, exploring new catalytic systems, such as copper-catalyzed reactions for the oxidative coupling of naphthols or palladium-catalyzed cross-coupling, could unlock new, highly selective synthetic routes. acs.orgacs.org
Advanced Spectroscopic Techniques for Real-time Studies
Standard characterization of this compound would typically involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry to confirm its structure. nih.govresearchgate.net However, these methods usually provide a static picture of the molecule.
Future investigations could employ advanced spectroscopic techniques to study the compound's dynamic behavior in real-time. For instance, time-resolved spectroscopy could be used to monitor the kinetics of its formation during a chemical reaction or to study its interaction with biological targets. Understanding the conformational dynamics is also crucial, as the spatial arrangement of the piperidine (B6355638) and naphthol rings will dictate the molecule's properties. Advanced 2D-NMR techniques, such as NOESY and ROESY, can provide detailed insights into the three-dimensional structure and conformational preferences in solution. Theoretical and computational methods can complement these experimental studies by simulating molecular transitions and predicting spectroscopic properties. nih.gov The use of deuterium-labeled isotopes of the compound could also aid in mechanistic and metabolic studies. medchemexpress.com
Integration of Machine Learning in Computational Design
Computational chemistry is an indispensable tool in modern drug discovery and materials science. For a compound like this compound, computational studies can predict its properties and guide the design of new derivatives with enhanced activity. nih.gov
The integration of machine learning (ML) represents a significant leap forward in this field. nih.govresearchgate.net ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to develop Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netatomwise.com Such models could predict the potential biological targets of this compound and its analogues.
Investigation of Emerging Applications in Chemical Sensing and Catalysis
The inherent chemical properties of the naphthol and piperidine moieties suggest that this compound could have applications beyond traditional pharmacology.
Chemical Sensing: Naphthol derivatives are known for their fluorescent properties, which can be sensitive to the local chemical environment. This opens up the possibility of developing chemical sensors based on this compound. For example, polymers functionalized with pyridine, a similar heterocyclic amine to piperidine, have been shown to effectively bind and remove pollutants like 2-naphthol from water. nih.gov The piperidinyl-naphthol structure could be explored for its ability to selectively bind to metal ions or small organic molecules, leading to a detectable change in its optical or electrochemical properties.
Catalysis: The naphthol unit is a key component of widely used ligands in asymmetric catalysis, such as BINOL. acs.org The nitrogen atom in the piperidine ring can also act as a coordinating site for metal catalysts. The combination of these two features in a single chiral molecule makes this compound an interesting candidate for a catalyst or a chiral ligand in stereoselective transformations. acs.orgresearchgate.net Research into its catalytic activity could uncover new applications in the synthesis of fine chemicals and pharmaceuticals. researchgate.net Additionally, many naphthol and piperidine derivatives are investigated for their potent enzyme inhibitory activity, which is a form of interaction with biological catalysts. nih.gov
Q & A
Q. What are the recommended synthetic routes for 3-(2-Piperidinyl)-2-naphthol hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Nucleophilic substitution : Reacting 2-naphthol with a piperidine derivative (e.g., 2-chloropiperidine) in the presence of a base like potassium carbonate or sodium hydroxide to facilitate deprotonation and substitution .
- Purification : High-performance liquid chromatography (HPLC) is critical for isolating the hydrochloride salt, with mobile phases adjusted based on polarity (e.g., acetonitrile/water gradients) .
- Yield optimization : Refluxing in anhydrous solvents (e.g., dichloromethane) under inert gas (N₂/Ar) minimizes side reactions. Monitoring reaction progress via thin-layer chromatography (TLC) ensures timely quenching .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify the piperidinyl and naphthol moieties. Compare chemical shifts with PubChem data for analogous piperidine derivatives .
- Purity assessment : HPLC with UV detection (λ = 254 nm) and a C18 column resolves impurities. Validate methods per USP guidelines, including retention time reproducibility and peak symmetry analysis .
- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ ion) and detects fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Wear NIOSH-approved gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of aerosols .
- Storage : Store at 2–8°C in airtight, light-resistant containers. Avoid moisture to prevent hydrolysis .
- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Ventilate the area immediately .
Advanced Research Questions
Q. How can researchers resolve low yield or impurity issues during synthesis?
- Impurity profiling : Use LC-MS to identify byproducts (e.g., unreacted 2-naphthol or piperidine intermediates). Adjust stoichiometry or reaction time to minimize side reactions .
- Crystallization optimization : Recrystallize from ethanol/water mixtures (3:1 v/v) at −20°C to enhance purity. Monitor crystal morphology via polarized light microscopy .
- Catalyst screening : Test palladium or enzyme catalysts to improve regioselectivity in substitution reactions .
Q. What strategies validate analytical methods for this compound in complex matrices?
- Method validation : Follow ICH Q2(R1) guidelines for linearity (R² ≥ 0.998), precision (%RSD < 2%), and accuracy (spiked recovery 95–105%) .
- Matrix effects : Use standard addition in biological samples (e.g., plasma) to account for interference. Validate with tandem MS (LC-MS/MS) for enhanced specificity .
Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be addressed?
- Dynamic effects : Analyze variable-temperature NMR to detect conformational changes in the piperidine ring .
- Computational validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data .
- Isomeric purity : Use chiral HPLC to rule out stereoisomer contamination, which can distort spectral interpretations .
Q. What approaches are used to study the biological activity of this compound?
- Receptor binding assays : Screen for affinity at serotonin or dopamine receptors using radioligand displacement (e.g., [³H]-spiperone for D₂ receptors) .
- Enzyme inhibition : Test inhibition of monoamine oxidases (MAOs) via spectrophotometric assays (e.g., monitoring kynuramine conversion at 316 nm) .
- In silico modeling : Dock the compound into receptor active sites (e.g., using AutoDock Vina) to predict binding modes and guide SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
